Complanatoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

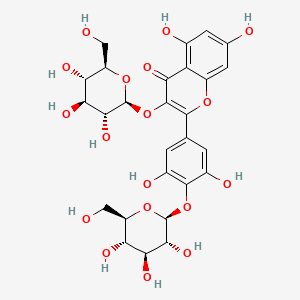

Complanatoside A is a flavonoid compound isolated from the herbal medicine Semen Astragali Complanati. It has been reported to possess potential anti-inflammatory and anti-oxidative activities . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the context of aging and age-related diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Complanatoside A can be synthesized through various chemical processes. One method involves the extraction of the compound from Semen Astragali Complanati, followed by purification using chromatographic techniques . The specific reaction conditions for the synthesis of this compound typically involve the use of organic solvents and controlled temperature settings to ensure the stability and purity of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds of Astragalus complanatus. The process includes drying, grinding, and solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Complanatoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties in different contexts .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve specific pH levels, temperatures, and solvent systems to optimize the yield and purity of the products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Applications De Recherche Scientifique

Chemistry: In chemistry, Complanatoside A is used as a model compound to study the behavior of flavonoids under different chemical conditions. Its reactions provide insights into the stability and reactivity of similar compounds .

Biology: Biologically, this compound has shown promise in extending the lifespan and improving stress resistance in model organisms like Caenorhabditis elegans. It has been found to reduce the accumulation of toxic proteins and delay the onset of neurodegenerative disorders .

Medicine: In medicine, this compound is being investigated for its potential anti-aging properties. It has demonstrated the ability to enhance locomotor capacity and reduce the accumulation of aging pigments in experimental models .

Industry: Industrially, this compound is utilized in the development of anti-aging and anti-inflammatory products. Its extraction and purification processes are optimized for large-scale production to meet the demand for pharmaceutical and cosmetic applications .

Mécanisme D'action

The mechanism of action of Complanatoside A involves several molecular targets and pathways:

Molecular Targets: this compound targets transcription factors such as DAF-16/FOXO, SKN-1, and HSF-1, which are crucial for regulating stress resistance and longevity . It also interacts with the NOX4 enzyme, which plays a role in renal fibrosis and inflammation .

Pathways Involved: The pathways involved in the action of this compound include the antioxidation and detoxification pathways regulated by SKN-1, and the heat shock response mediated by HSF-1 . Additionally, it inhibits the NLRP3 inflammasome activation and autophagy, which are associated with its protective effects against renal fibrosis .

Comparaison Avec Des Composés Similaires

- Quercetin

- Kaempferol

- Myricetin

- Rutin

These compounds share structural similarities with Complanatoside A but differ in their specific biological activities and therapeutic potential .

Activité Biologique

Complanatoside A (CA) is a flavonol glycoside derived from Semen Astragali Complanati, a traditional herbal medicine known for its therapeutic properties. Recent studies have highlighted its potential biological activities, particularly in anti-aging, anti-inflammatory, and antioxidative capacities. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its pharmacological significance.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which contributes to its diverse biological activities. The molecular formula of CA is C28H32O16 with a molecular weight of 624.55 g/mol. Its structural features include multiple hydroxyl groups that enhance its antioxidant properties.

| Property | Value |

|---|---|

| Molecular Formula | C28H32O16 |

| Molecular Weight | 624.55 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anti-Aging Effects

Recent studies utilizing Caenorhabditis elegans as a model organism have demonstrated that this compound can significantly extend lifespan and improve stress resistance. In a controlled experiment, administration of 50 µM CA resulted in an approximate 16.87% increase in lifespan compared to the control group.

The anti-aging effects of CA are mediated through several key transcription factors:

- DAF-16/FOXO : Activates stress resistance pathways.

- SKN-1 : Enhances antioxidative responses.

- HSF-1 : Regulates heat shock protein expression.

These pathways collectively contribute to enhanced longevity and improved physiological functions in aging organisms, including reduced accumulation of aging pigments and toxic proteins associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

Anti-Inflammatory and Antioxidative Activities

This compound exhibits significant anti-inflammatory properties, which have been corroborated by various in vitro studies. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

Case Study: In Vivo Anti-Inflammatory Effects

In a study involving aging mice, CA administration led to:

- Decreased levels of malondialdehyde (MDA).

- Increased activity of superoxide dismutase (SOD).

- Enhanced immune function.

These findings suggest that CA not only mitigates inflammation but also bolsters the body's antioxidant defenses.

Neuroprotective Effects

Research indicates that this compound can reduce the accumulation of neurotoxic proteins such as α-synuclein and β-amyloid in C. elegans, which are critical factors in the pathogenesis of neurodegenerative diseases.

Table 2: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | Model Organism |

|---|---|---|

| Anti-Aging | Lifespan extension by 16.87% | C. elegans |

| Anti-Inflammatory | Reduced pro-inflammatory cytokines | Aging mice |

| Antioxidative | Increased SOD activity; decreased MDA levels | Aging mice |

| Neuroprotective | Reduced α-synuclein and β-amyloid accumulation | C. elegans |

Propriétés

IUPAC Name |

2-[3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O18/c28-5-13-16(34)19(37)21(39)26(42-13)44-24-10(32)1-7(2-11(24)33)23-25(18(36)15-9(31)3-8(30)4-12(15)41-23)45-27-22(40)20(38)17(35)14(6-29)43-27/h1-4,13-14,16-17,19-22,26-35,37-40H,5-6H2/t13-,14-,16-,17-,19+,20+,21-,22-,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVOJEYSNCNXJN-XUAXIHHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.